molecular formula C19H22N2O B12453398 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one

2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12453398
M. Wt: 294.4 g/mol
InChI Key: CCLHZWNOXNKSMU-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that combines a phenylamino group with a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of a substituted aniline with a phthalic anhydride derivative under controlled conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the dihydroisoindolone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with proteins, affecting their function. The dihydroisoindolone core may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylbutyl)-3-(phenylamino)-1H-isoindol-1-one: Similar structure but lacks the dihydro component.

    3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one: Lacks the 3-methylbutyl group.

    2-(3-methylbutyl)-3-(amino)-2,3-dihydro-1H-isoindol-1-one: Has an amino group instead of a phenylamino group.

Uniqueness

The unique combination of the 3-methylbutyl and phenylamino groups in 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-anilino-2-(3-methylbutyl)-3H-isoindol-1-one

InChI

InChI=1S/C19H22N2O/c1-14(2)12-13-21-18(20-15-8-4-3-5-9-15)16-10-6-7-11-17(16)19(21)22/h3-11,14,18,20H,12-13H2,1-2H3

InChI Key

CCLHZWNOXNKSMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC=C3

Origin of Product

United States

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